molecular formula C20H26N2OS2 B2414015 2-(ethylthio)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide CAS No. 1428373-57-2

2-(ethylthio)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide

Cat. No.: B2414015
CAS No.: 1428373-57-2
M. Wt: 374.56
InChI Key: RVEOUXATSUIYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(ethylthio)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and is known for its bioactivity. The molecule also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide group would likely participate in hydrogen bonding, while the thiophene and piperidine rings could contribute to the overall shape and electronic properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Anti-Parasitic Activity

Researchers have synthesized novel amide and urea derivatives of thiazol-2-ethylamines, including structures similar to 2-(ethylthio)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide, demonstrating significant activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis. These compounds showed potent inhibitory effects in vitro, with some derivatives exhibiting IC50 values below 100nM, highlighting their potential as therapeutic agents against parasitic infections (Patrick et al., 2016).

Antimicrobial Activity

In the pursuit of novel Mycobacterium tuberculosis GyrB inhibitors, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was designed and synthesized. These compounds were evaluated for their in vitro antimicrobial activity, demonstrating efficacy against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, suggesting the potential of similar compounds in treating tuberculosis (Jeankumar et al., 2013).

Anticancer Activity

A study on sigma receptor agonists, including compounds structurally related to this compound, explored their potential in chronic pain treatment. These agonists exhibited analgesic and antidepressive effects in animal models, suggesting a novel approach for chronic pain management with implications in cancer pain relief (Nozaki et al., 2012).

Sigma Receptor Binding for Breast Cancer Imaging

N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (PIMBA), a compound with structural similarities to the discussed chemical, has been investigated for its potential in imaging breast cancer through sigma receptor binding. This study indicated that PIMBA accumulates in breast tumors in vivo, underscoring the potential of related compounds for noninvasively assessing tumor proliferation and aiding in the diagnosis of breast cancer (Caveliers et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a pharmaceutical drug, its mechanism of action would depend on the specific biological target it’s intended to interact with .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a pharmaceutical drug, future research could involve optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials .

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS2/c1-2-24-19-7-4-3-6-17(19)20(23)21-11-14-22-12-9-16(10-13-22)18-8-5-15-25-18/h3-8,15-16H,2,9-14H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEOUXATSUIYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCN2CCC(CC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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